molecular formula C9H12BrNO B8574424 2-Bromo-1-(5-ethylpyridin-2-yl)ethan-1-ol

2-Bromo-1-(5-ethylpyridin-2-yl)ethan-1-ol

Cat. No. B8574424
M. Wt: 230.10 g/mol
InChI Key: ZSYKSPYVQYUBFL-UHFFFAOYSA-N
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Patent
US07863300B2

Procedure details

To a solution at −5° C., of 50 g (0.3759 mol) 5-ethyl-2-vinyl-pyridine dissolved in a mixture of 2504 mL dimethylsulfoxide and 13.5 my water was added 99.3 g (0.5578 mole) N-bromosuccinimide and stirring was continued for 30 min. at 0 to −5° C. Reaction mixture was quenched with 2500 mL water and the product was extracted with dichloromethane. Organic layer was dried (calcium chloride); concentrated and purified to get the desired product. Yield of the product was 76.09 g (88%). The two side products in this reaction found were 2-acetyl-5-ethyl-pyridine (5%) and 2-(1-bromo vinyl)-5-ethyl-pyridine (6%).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2504 mL
Type
solvent
Reaction Step One
Quantity
99.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH:9]=[CH2:10])=[N:7][CH:8]=1)[CH3:2].[Br:11]N1C(=O)CCC1=O.[OH2:19]>CS(C)=O>[Br:11][CH2:10][CH:9]([C:6]1[CH:5]=[CH:4][C:3]([CH2:1][CH3:2])=[CH:8][N:7]=1)[OH:19]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)C=1C=CC(=NC1)C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
2504 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
99.3 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched with 2500 mL water
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic layer was dried (calcium chloride)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCC(O)C1=NC=C(C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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